molecular formula C9H13Cl2N5 B1432113 [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 1803601-70-8

[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B1432113
CAS No.: 1803601-70-8
M. Wt: 262.14 g/mol
InChI Key: DVXCFAADVVWWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a triazole ring attached to it. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride in lab experiments is its ability to form coordination complexes with metal ions. This property has been exploited in metal-catalyzed reactions and in the development of new drugs. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when working with it in the lab.

Future Directions

There are numerous future directions for research involving [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride. One area of research could be the development of new drugs based on this compound. Another area of research could be the synthesis of new pyridine derivatives and triazole-containing compounds using this compound as a building block. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Scientific Research Applications

[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research. It is commonly used as a ligand in metal-catalyzed reactions. It has also been used as a building block in the synthesis of various compounds, including pyridine derivatives and triazole-containing compounds. Additionally, this compound has been used in the development of new drugs and as a tool in drug discovery.

Properties

IUPAC Name

[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-7-2-3-8(4-10)9(13-7)14-6-11-5-12-14;;/h2-3,5-6H,4,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXCFAADVVWWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CN)N2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 2
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 3
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 4
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 5
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride

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